molecular formula C17H21N3O3S B5402817 N'-[1-(5-nitro-2-thienyl)ethylidene]-1-adamantanecarbohydrazide

N'-[1-(5-nitro-2-thienyl)ethylidene]-1-adamantanecarbohydrazide

Cat. No. B5402817
M. Wt: 347.4 g/mol
InChI Key: KRVPOTRTXKPIMY-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(5-nitro-2-thienyl)ethylidene]-1-adamantanecarbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of adamantanecarbohydrazide, which is a known antiviral agent.

Mechanism of Action

The mechanism of action of N-[1-(5-nitro-2-thienyl)ethylidene]-1-adamantanecarbohydrazide is not fully understood. However, it is believed that the compound inhibits viral replication by interfering with the viral DNA synthesis process. This is achieved by binding to the viral DNA polymerase enzyme and preventing it from functioning properly.
Biochemical and Physiological Effects:
N-[1-(5-nitro-2-thienyl)ethylidene]-1-adamantanecarbohydrazide has been shown to have minimal toxicity and side effects in animal studies. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(5-nitro-2-thienyl)ethylidene]-1-adamantanecarbohydrazide is its potent antiviral activity. This makes it a promising candidate for further research and development in the field of antiviral agents. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its availability for use in laboratory experiments.

Future Directions

There are several potential future directions for research on N-[1-(5-nitro-2-thienyl)ethylidene]-1-adamantanecarbohydrazide. One area of interest is in the development of new antiviral agents based on the structure of this compound. Another potential direction is in the study of the compound's mechanism of action and its potential applications in other fields, such as cancer research. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity in humans.
Conclusion:
In conclusion, N-[1-(5-nitro-2-thienyl)ethylidene]-1-adamantanecarbohydrazide is a promising compound with potential applications in the field of antiviral research. Its potent antiviral activity and relatively low toxicity make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of N-[1-(5-nitro-2-thienyl)ethylidene]-1-adamantanecarbohydrazide is a multistep process that involves the reaction of 1-adamantanecarbohydrazide with 5-nitro-2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and the resulting product is purified by recrystallization.

Scientific Research Applications

N-[1-(5-nitro-2-thienyl)ethylidene]-1-adamantanecarbohydrazide has a wide range of potential scientific research applications. One of the most promising applications is in the field of antiviral research. Several studies have shown that this compound has potent antiviral activity against a range of viruses, including influenza A virus, human cytomegalovirus, and herpes simplex virus.

properties

IUPAC Name

N-[(Z)-1-(5-nitrothiophen-2-yl)ethylideneamino]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-10(14-2-3-15(24-14)20(22)23)18-19-16(21)17-7-11-4-12(8-17)6-13(5-11)9-17/h2-3,11-13H,4-9H2,1H3,(H,19,21)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVPOTRTXKPIMY-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C12CC3CC(C1)CC(C3)C2)/C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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